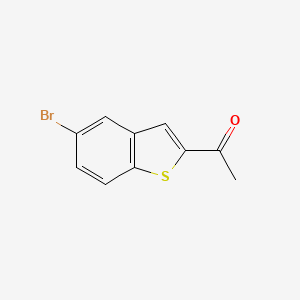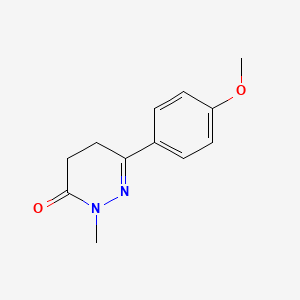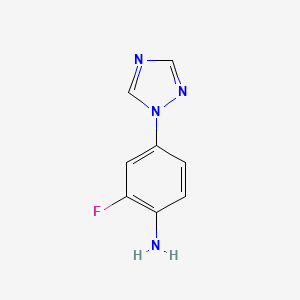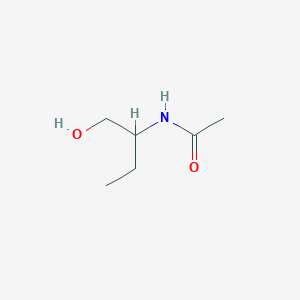
4-Hydroxy-4-(p-tolyl)cyclohexan-1-one, AldrichCPR
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Hydroxy-4-(p-tolyl)cyclohexan-1-one, AldrichCPR is an organic compound with the molecular formula C13H16O2. It is a solid substance that is often used in various chemical reactions and research applications. The compound is characterized by a cyclohexanone ring substituted with a hydroxy group and a p-tolyl group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-4-(p-tolyl)cyclohexan-1-one, AldrichCPR can be achieved through several methods. One common method involves the use of 1,4-cyclohexanediol as a starting material. The reaction is carried out in the presence of acetonitrile or an acetonitrile-water solution as a solvent, and sodium bromate or potassium bromate as an oxidizer. A composite catalyst composed of cerium chloride or hydrous cerium chloride is also used .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the synthesis methods used in laboratories can be scaled up for industrial production with appropriate modifications to reaction conditions and equipment.
Analyse Des Réactions Chimiques
Types of Reactions
4-Hydroxy-4-(p-tolyl)cyclohexan-1-one, AldrichCPR undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group in the cyclohexanone ring can be reduced to form an alcohol.
Substitution: The hydroxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Various reagents, including halogens and nucleophiles, can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the carbonyl group can yield an alcohol.
Applications De Recherche Scientifique
4-Hydroxy-4-(p-tolyl)cyclohexan-1-one, AldrichCPR has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is used in studies related to enzyme inhibition and metabolic pathways.
Medicine: Research on this compound includes its potential use in drug development and therapeutic applications.
Mécanisme D'action
The mechanism of action of 4-Hydroxy-4-(p-tolyl)cyclohexan-1-one, AldrichCPR involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with various biological molecules, influencing their activity. The compound can also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Hydroxy-4-(pyridin-3-yl)cyclohexan-1-one
- 4-Hydroxy-4-(cyclopropylmethyl)-4-piperidinylmethanol p-Toluenesulfonate
- 4-Isopropyl-4-piperidinylmethanol p-Toluenesulfonate
Uniqueness
4-Hydroxy-4-(p-tolyl)cyclohexan-1-one, AldrichCPR is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the p-tolyl group enhances its hydrophobicity, influencing its solubility and interaction with biological membranes .
Propriétés
Formule moléculaire |
C13H16O2 |
|---|---|
Poids moléculaire |
204.26 g/mol |
Nom IUPAC |
4-hydroxy-4-(4-methylphenyl)cyclohexan-1-one |
InChI |
InChI=1S/C13H16O2/c1-10-2-4-11(5-3-10)13(15)8-6-12(14)7-9-13/h2-5,15H,6-9H2,1H3 |
Clé InChI |
COHHDKBOPDVULP-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C2(CCC(=O)CC2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Butyl-5-(chloromethyl)-1-[(2-chlorophenyl)methyl]-1H-imidazole](/img/structure/B8663047.png)







![N-[2-(4-methoxyphenyl)ethyl]pyridin-2-amine](/img/structure/B8663103.png)





